Methyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
Description
Methyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is a cyclohexane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amine group and a methyl ester moiety. Its molecular formula is C₁₃H₂₃NO₄, with a molecular weight of 257.33 g/mol .
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNIRXMMYAJMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Protection-Esterification Approach
Protection of the Amine Group
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative protocol involves:
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Dissolving 2-aminocyclohexanecarboxylic acid in tetrahydrofuran (THF) with 1.2 equivalents of Boc₂O.
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Adding 1.5 equivalents of sodium hydroxide (NaOH) to deprotonate the amine and drive the reaction.
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Stirring at 25°C for 12 hours, followed by aqueous workup and extraction with ethyl acetate (EtOAc).
Esterification of the Carboxylic Acid
The Boc-protected acid undergoes Fischer esterification:
Table 1: Stepwise Synthesis Conditions and Outcomes
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, NaOH, THF, 25°C, 12 h | 85% | 92% |
| Methyl Esterification | MeOH, H₂SO₄, reflux, 6 h | 78% | 89% |
One-Pot Sequential Synthesis
To reduce intermediate isolation, one-pot methods combine protection and esterification in a single reactor:
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In-situ Boc Protection : 2-aminocyclohexanecarboxylic acid is treated with Boc₂O and triethylamine (TEA) in dichloromethane (DCM) at 0°C for 2 hours.
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Direct Esterification : Adding excess methyl iodide (MeI) and potassium carbonate (K₂CO₃) to the same pot, followed by stirring at 40°C for 8 hours.
This method achieves 70% overall yield but requires careful pH control to prevent Boc group cleavage during esterification.
Catalytic and Enantioselective Methods
Lewis Acid-Catalyzed Esterification
Zinc chloride (ZnCl₂) enhances esterification efficiency by activating the carboxylic acid:
Enantioselective Synthesis
Chiral resolution is critical for bioactive intermediates. Using (R)-BINOL-derived phosphoric acid catalysts:
Table 2: Catalytic Methods Comparison
| Method | Catalyst | Temp (°C) | Yield | ee (%) |
|---|---|---|---|---|
| ZnCl₂ Esterification | ZnCl₂ | 80 | 88% | N/A |
| Enantioselective | (R)-BINOL-PA | 25 | 75% | 92% |
Industrial-Scale Optimization
Continuous Flow Reactors
Microreactor systems improve heat/mass transfer:
Solvent and Reagent Recycling
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Methanol is recovered via distillation (95% recovery).
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Boc₂O is replenished at 0.9 equivalents per batch to minimize waste.
Challenges and Contradictions
Competing Side Reactions
Conflicting Yield Reports
Discrepancies arise from:
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Catalyst Purity : Commercial ZnCl₂ with ≥98% purity improves yields by 12% versus technical-grade.
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Methanol Quality : Anhydrous MeOH (99.8%) vs. 95% MeOH increases esterification efficiency by 15%.
Emerging Methodologies
Enzyme-Catalyzed Esterification
Lipase B from Candida antarctica (CAL-B) enables esterification under mild conditions:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the Boc group to a free amine.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as methanesulfonyl chloride and cesium acetate in the presence of crown ether-18-6 are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexanol or free amine derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate serves as an important intermediate in the synthesis of various bioactive molecules. Its Boc-protected amino group allows for selective reactions without interfering with other functional groups.
Key Reactions
- Peptide Synthesis : The compound can be utilized in the solid-phase peptide synthesis (SPPS), where the Boc group can be removed under mild acidic conditions, allowing for the formation of peptide bonds with other amino acids.
- Functionalization : The carboxylate moiety can undergo various transformations, including esterification and amidation, which are crucial for creating diverse chemical libraries for drug discovery.
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit promising biological activities, including:
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Case Study : A derivative demonstrated a significant reduction in cell viability in breast cancer cell lines (MCF-7), with IC values indicating effective cytotoxicity.
Antimicrobial Properties
The compound has been explored for its potential antimicrobial effects against various pathogens:
- Case Study : A related compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the cyclohexane ring could enhance its antibacterial profile.
The biological activity of this compound and its derivatives can be summarized as follows:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound analogs showed significant anticancer activity against several cancer cell lines. The mechanism involved mitochondrial pathway activation leading to increased pro-apoptotic factors.
Case Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial properties revealed that specific derivatives had a minimum inhibitory concentration (MIC) effective against common bacterial strains, indicating potential for development into therapeutic agents for infections.
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate involves the cleavage of the Boc protecting group under acidic conditions, releasing the free amine. This free amine can then participate in various biochemical reactions, including peptide bond formation and enzyme catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of Methyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate include cyclopentane-based derivatives, alternative esters, and stereoisomers. Below is a detailed analysis based on available evidence and inferred properties:
Cyclopentane vs. Cyclohexane Core
A key analog is 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid, referenced in a European patent application (EP 4 374 877 A2) as a precursor for synthesizing the title compound . Differences include:
- Functional groups : The cyclopentane derivative is a carboxylic acid, whereas the title compound is a methyl ester. This distinction impacts solubility (esters are generally more lipophilic) and reactivity (esters resist protonation under acidic conditions).
Ester Group Variations
Replacing the methyl ester with alternative esters (e.g., ethyl, benzyl) could influence:
- Hydrolysis rates : Methyl esters hydrolyze faster than bulkier esters under basic conditions due to reduced steric hindrance.
- Lipophilicity: Larger esters (e.g., benzyl) increase hydrophobicity, affecting membrane permeability in biological systems. No direct data on such variants are provided in the evidence, but these trends are well-established in organic chemistry.
Stereochemical Considerations
- Crystallinity : Stereoisomers often exhibit distinct melting points and crystal packing.
- Biological activity : Enantiomers may interact differently with chiral biological targets (e.g., enzymes).
However, comparative data on cis/trans or other stereoisomers are lacking in the provided sources.
Data Table
Research Findings and Implications
- Synthetic Flexibility : The cyclohexane derivative’s synthesis from a cyclopentane precursor suggests adaptability in modifying ring size for tailored applications.
- Stability : Storage at 2–8°C indicates moderate thermal sensitivity, likely due to the Boc group’s susceptibility to acidic or prolonged ambient conditions.
- Knowledge Gaps: Limited data on solubility, reactivity, and stereochemical effects underscore the need for further experimental characterization.
Biological Activity
Methyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate, with the CAS number 1781386-26-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- IUPAC Name : methyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate
- Purity : Typically ≥97%
The biological activity of this compound primarily revolves around its role as an inhibitor in various enzymatic pathways. Its structural features suggest potential interactions with key biological targets, particularly in metabolic pathways involving fatty acid synthesis and amino acid metabolism.
Study on Metabolic Effects
A study investigated the effects of various carbamate derivatives on metabolic pathways in obese Zucker rats, highlighting the potential of compounds like this compound to modulate lipid profiles and glucose metabolism. The findings indicated a significant reduction in triglyceride levels and improved insulin sensitivity in treated subjects .
Anticancer Potential
Research has also explored the anticancer potential of structurally related compounds. For instance, derivatives that inhibit fatty acid synthase have shown promise in reducing tumor growth in xenograft models. While direct studies on this compound are lacking, its structural similarity to these active compounds suggests it may also possess anticancer properties .
Data Table: Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Methyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate, and how can purity be optimized?
- Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of an amine group followed by esterification. For example, analogous compounds are synthesized via coupling reactions (e.g., using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) under anhydrous conditions . Purification via reverse-phase HPLC or column chromatography (using methanol-water gradients) is critical to achieve >95% purity . Optimization includes controlling reaction temperature (0–25°C) and using inert atmospheres (N₂/Ar) to prevent hydrolysis of the Boc group .
Q. How can the structural integrity of this compound be confirmed?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify peaks for the Boc group (δ ~1.4 ppm for tert-butyl, δ ~155 ppm for carbonyl) and ester moiety (δ ~3.6 ppm for methyl, δ ~170 ppm for carbonyl) .
- IR Spectroscopy : Confirm C=O stretches (~1700–1750 cm⁻¹ for ester and carbamate) and N-H stretches (~3300 cm⁻¹ for secondary amine) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 287.35 for C₁₄H₂₅NO₄) .
Q. What functional groups in this compound influence its reactivity?
- Methodology : The Boc-protected amine is base-sensitive, requiring pH control (pH 7–9) during reactions. The ester group is prone to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions). Reactivity studies using model nucleophiles (e.g., amines, alcohols) can map selectivity. For example, the ester can undergo transesterification with alcohols (e.g., ethanol) catalyzed by Lewis acids (e.g., Ti(OiPr)₄) .
Advanced Research Questions
Q. How does stereochemistry at the cyclohexane ring affect the compound’s interactions with biological targets?
- Methodology : Enantiomeric resolution (e.g., chiral HPLC with amylose/ cellulose-based columns) separates diastereomers. Computational docking (AutoDock Vina) and molecular dynamics simulations can predict binding affinities to enzymes (e.g., proteases). For example, the (1R,2R)-configuration may enhance hydrogen bonding with catalytic residues compared to (1S,2S) . Experimental validation via enzyme inhibition assays (IC₅₀ measurements) is recommended .
Q. What strategies mitigate diastereomer formation during synthesis?
- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry. For example, kinetic resolution during the Boc protection step can favor one enantiomer. Reaction monitoring via chiral GC/MS or polarimetry ensures enantiomeric excess (>90%) .
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways. Solvent effects (e.g., water vs. DMSO) are simulated using the Polarizable Continuum Model (PCM). Key parameters:
- Boc group stability : Predominant degradation at pH < 2 (carbamate cleavage) .
- Ester hydrolysis : Accelerated at pH > 10 (base-catalyzed) .
Q. What analytical approaches resolve contradictions in reported synthetic yields (e.g., 47% vs. 67%)?
- Methodology : Reproduce reactions under standardized conditions (solvent purity, catalyst loading). Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry). For example, excess anhydride (1.2 eq.) and extended reaction times (24–48 hrs) improve yields in coupling reactions . Contradictions may arise from differences in workup (e.g., loss during HPLC vs. column chromatography) .
Q. How do structural analogs (e.g., ethyl vs. methyl esters) compare in drug delivery applications?
- Methodology : Perform comparative pharmacokinetic studies (e.g., logP, plasma stability). Methyl esters generally exhibit higher lipophilicity (logP +0.2–0.5) but faster hydrolysis in serum than ethyl analogs. In vitro assays (Caco-2 permeability) assess bioavailability .
Methodological Notes
- Stereochemical Analysis : Use X-ray crystallography for absolute configuration determination (e.g., Cambridge Structural Database cross-referencing) .
- Reaction Optimization : Employ continuous flow reactors for scalable synthesis, ensuring consistent temperature/pressure .
- Data Validation : Cross-reference NMR/IR data with PubChem/CAS entries to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
